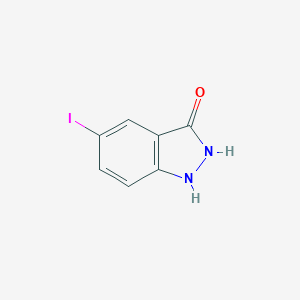

5-Iodo-1H-indazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMHNMIQKJAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646298 | |

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141122-62-5 | |

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Iodo-1H-indazol-3-ol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for this compound. Due to the limited availability of direct experimental data for this specific compound in published literature, this document outlines a plausible and scientifically grounded approach to its synthesis and characterization based on established chemical principles and data from analogous structures.

A two-step synthetic pathway is proposed for the preparation of this compound. The synthesis commences with the formation of the 1H-indazol-3-ol core, followed by regioselective iodination.

Step 1: Synthesis of 1H-indazol-3-ol from Isatoic Anhydride

The initial step involves the reaction of isatoic anhydride with hydrazine, a common and effective method for constructing the indazol-3-ol scaffold.[1][2]

Step 2: Iodination of 1H-indazol-3-ol

The second step is the regioselective iodination of the 1H-indazol-3-ol intermediate. The hydroxyl group at the C3 position (in equilibrium with its keto tautomer, 1,2-dihydro-3H-indazol-3-one) acts as an activating group and is expected to direct electrophilic substitution to the C5 and C7 positions of the benzene ring. By carefully controlling the reaction conditions, selective iodination at the C5 position can be achieved.

References

5-Iodo-1H-indazol-3-ol chemical properties and reactivity

An In-depth Technical Guide to 5-Iodo-1H-indazol-3-ol: Chemical Properties and Reactivity

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide has been compiled by leveraging data from structurally analogous compounds, including the indazole core, 3-hydroxyindazoles (indazol-3-ones), and 5-haloindazoles. The information on properties, reactivity, and experimental protocols is therefore presented as a predictive guide for research purposes.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including kinase inhibitors like Axitinib and Pazopanib. Its unique electronic properties and versatile functionalization potential make it a valuable building block for drug discovery. This guide focuses on this compound, a derivative poised for significant synthetic utility. The presence of three key reactive sites—the indazole nitrogen atoms, the hydroxyl group at the C3-position, and the iodine atom at the C5-position—makes this molecule a highly versatile intermediate for the construction of complex molecular architectures.

This document provides a comprehensive overview of the predicted chemical properties, reactivity, and synthetic protocols relevant to this compound, intended for researchers, chemists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a fused benzene and pyrazole ring system. A critical feature of 3-hydroxyindazoles is their existence in a tautomeric equilibrium with the corresponding keto form, 1,2-dihydro-3H-indazol-3-one. In solution, the 3-hydroxy-1H-indazole tautomer is generally considered to be the predominant form.[1]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values are estimated based on the parent compound 1H-indazol-3-ol and related iodo-substituted aromatics.[2]

| Property | Predicted Value | Reference / Basis |

| Molecular Formula | C₇H₅IN₂O | - |

| Molecular Weight | 259.95 g/mol | - |

| Appearance | Off-white to light beige solid | Analogy to 1-Benzyl-3-hydroxy-1H-indazole[3] |

| Melting Point | >200 °C (decomposes) | Analogy to 1H-indazol-3-ol[2] |

| pKa | ~11-12 (hydroxyl proton) | Analogy to 1-Benzyl-3-hydroxy-1H-indazole[3] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), slightly soluble in alcohols, insoluble in water. | General solubility of indazole derivatives |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three distinct reactive centers, allowing for sequential and regioselective functionalization.

N-Alkylation and N-Acylation

The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioselectivity challenges during alkylation or acylation. The ratio of N1 to N2 substitution is highly dependent on the reaction conditions.[4]

-

N1-Selectivity: Generally favored under thermodynamic control. Conditions using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) typically yield the N1-alkylated product as the major isomer.[4][5]

-

N2-Selectivity: Can be favored under kinetic control or when steric hindrance at the N1 position is significant. Substituents at the C7 position can direct alkylation to the N2 position.[5]

O-Alkylation and O-Acylation

The hydroxyl group at the C3 position is nucleophilic and can undergo reactions such as etherification (O-alkylation) and esterification (O-acylation).[6] Competition between N- and O-alkylation can occur. The choice of base is critical; using a milder base like potassium carbonate (K₂CO₃) may favor O-alkylation, whereas a strong base like NaH will preferentially deprotonate the indazole N-H, leading to N-alkylation.

C5-Iodo Group: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C5 position is the most versatile site for building molecular complexity. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with aryl or vinyl boronic acids/esters. This is a robust method for synthesizing 5-aryl or 5-vinyl indazoles.[7][8]

-

Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds by coupling with primary or secondary amines, providing access to 5-aminoindazole derivatives.[9]

-

Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, yielding 5-alkynylindazoles.

-

Heck Coupling: Couples the iodoindazole with alkenes to introduce vinyl groups.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Route

A plausible synthetic pathway to this compound is outlined below, starting from commercially available 2-amino-5-iodobenzoic acid.

General Experimental Protocols

The following are generalized protocols for key transformations. Researchers should optimize conditions for the specific substrate.

Protocol 1: N1-Alkylation (Selective) [10]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typically at a concentration of 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling [8]

-

Preparation: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing: Purge the reaction mixture with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for this compound, which are crucial for its characterization. These predictions are based on known data for iodoindazoles and 3-hydroxyindazoles.[11][12]

| Technique | Expected Features |

| ¹H NMR | δ 11-13 ppm: Broad singlet, 1H (NH proton, D₂O exchangeable). δ 9-10 ppm: Broad singlet, 1H (OH proton, D₂O exchangeable). δ 7.5-8.0 ppm: Multiplet, 2H (Aromatic protons C4-H and C6-H ). δ 7.0-7.5 ppm: Doublet, 1H (Aromatic proton C7-H ). |

| ¹³C NMR | δ ~160 ppm: C3 (hydroxyl-bearing carbon). δ ~140-145 ppm: Quaternary carbons of the fused ring system. δ ~110-130 ppm: Aromatic CH carbons. δ ~85-90 ppm: C5 (iodine-bearing carbon). |

| FT-IR (cm⁻¹) | 3200-3400 (broad): O-H and N-H stretching. ~3100: Aromatic C-H stretching. ~1620: C=N stretching of the pyrazole ring. ~1580, 1480: Aromatic C=C stretching. ~500-600: C-I stretching. |

| Mass Spec (ESI) | [M+H]⁺: m/z ~260.95 [M-H]⁻: m/z ~258.94 |

Safety and Handling

Indazole derivatives should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

-

Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste according to local institutional and governmental regulations.

Conclusion

This compound represents a highly valuable and versatile building block for synthetic and medicinal chemistry. Its strategically placed functional groups allow for selective modifications through well-established methodologies like N/O-alkylation and palladium-catalyzed cross-coupling. While direct experimental data is sparse, this guide provides a robust, predictive framework based on closely related analogs to facilitate its use in the laboratory. The ability to introduce diverse substituents at three different positions makes this compound an excellent starting point for generating libraries of novel indazole derivatives for biological screening and materials science applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 3H-Indazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 3. Cas 2215-63-6,1-Benzyl-3-hydroxy-1H-indazole | lookchem [lookchem.com]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ucc.ie [research.ucc.ie]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

Spectroscopic and Structural Elucidation of 5-Iodo-1H-indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Iodo-1H-indazol-3-ol. Due to a lack of publicly available experimental data for this specific molecule, this document leverages data from structurally related compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize predicted and observed spectroscopic data for this compound and its analogues. These predictions are based on established principles of spectroscopy and data from similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~11.0 - 12.0 | br s | N-H | Chemical shift can vary with concentration and temperature. |

| ~9.5 - 10.5 | br s | O-H | Exchangeable with D₂O. |

| ~7.8 - 8.0 | d | H-4 | Expected to be a doublet due to coupling with H-6. |

| ~7.5 - 7.7 | dd | H-6 | Expected to be a doublet of doublets due to coupling with H-4 and H-7. |

| ~7.2 - 7.4 | d | H-7 | Expected to be a doublet due to coupling with H-6. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150 - 160 | C-3 | Carbon bearing the hydroxyl group. |

| ~140 - 145 | C-7a | Bridgehead carbon. |

| ~130 - 135 | C-5 | Carbon bearing the iodine atom. |

| ~125 - 130 | C-6 | |

| ~120 - 125 | C-4 | |

| ~110 - 115 | C-7 | |

| ~80 - 90 | C-3a | Bridgehead carbon. |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | O-H stretch | Broad |

| 3200 - 3000 | N-H stretch | Broad |

| 3100 - 3000 | C-H stretch (aromatic) | |

| 1620 - 1580 | C=C stretch (aromatic) | |

| 1500 - 1450 | C=N stretch | |

| ~1200 | C-O stretch | |

| ~600 | C-I stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 260 | [M]⁺ | Molecular ion peak. |

| 133 | [M-I]⁺ | Loss of iodine. |

| 105 | [M-I-CO]⁺ | Subsequent loss of carbon monoxide. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz or higher field spectrometer.

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the solid compound directly on the ATR crystal.

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

-

For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.

-

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Tautomeric Forms of 5-Iodo-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are profoundly influenced by their tautomeric forms. This technical guide provides a comprehensive investigation into the potential tautomeric forms of 5-Iodo-1H-indazol-3-ol. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related 3-hydroxyindazole and substituted indazole systems. It details the probable tautomeric equilibria, experimental methodologies for their characterization, and predicted spectroscopic data. This document serves as a foundational resource for researchers engaged in the design and development of indazole-based therapeutics, offering insights into the critical role of tautomerism.

Introduction to Tautomerism in Indazoles

Tautomers are constitutional isomers that readily interconvert. In the context of drug discovery, understanding the predominant tautomeric form of a molecule is crucial as it can significantly impact its pharmacological profile, including receptor binding, solubility, and metabolic stability. Indazoles can exhibit several types of tautomerism, most notably annular tautomerism and keto-enol tautomerism.

For this compound, two principal tautomeric forms are anticipated: the 3-hydroxy-1H-indazole (enol-imine) form and the 1,2-dihydro-3H-indazol-3-one (keto-amine) form. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the indazole ring.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium between the 3-hydroxy (A) and 3-keto (B) forms of this compound is a dynamic process. The relative stability of these tautomers is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects. Generally, for 3-hydroxyindazoles, the keto-amine form is found to be the more stable tautomer in many cases.

Figure 1: Tautomeric equilibrium of this compound.

Data Presentation

The following tables summarize the predicted and representative quantitative data for the tautomeric forms of this compound, based on data from analogous compounds.

Table 1: Predicted Spectroscopic Data

| Tautomer | Form | 1H NMR (ppm, DMSO-d6)a | 13C NMR (ppm, DMSO-d6)b | IR (cm-1)c |

| A | 3-Hydroxy-1H | ~13.5 (N1-H), ~10.0 (O-H), 7.5-8.0 (aromatic) | ~150 (C3-O), ~140 (C7a), ~125 (C5), ~110-120 (other aromatic C) | ~3400 (O-H), ~3200 (N-H), ~1620 (C=N) |

| B | 3-Keto-1,2-dihydro | ~11.0 (N1-H), ~9.0 (N2-H), 7.0-7.8 (aromatic) | ~165 (C=O), ~140 (C7a), ~120 (C5), ~110-130 (other aromatic C) | ~3300 (N-H), ~1700 (C=O, amide) |

a, b: Predicted chemical shifts based on general values for 3-hydroxyindazoles and related heterocyclic systems. c: Representative IR frequencies for the key functional groups.

Table 2: Computational Data for Parent 3-Hydroxyindazole

| Tautomer | Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 3-Hydroxy-1H | DFT/B3LYP/6-31G | +2.5 | 2.1 |

| 3-Keto-1,2-dihydro | DFT/B3LYP/6-31G | 0.0 | 4.5 |

Data extrapolated from computational studies on the parent 3-hydroxyindazole scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the tautomeric forms of this compound.

Synthesis of this compound

A potential synthetic route to this compound could be adapted from the synthesis of related 3-iodoindazoles.

Figure 2: Proposed synthetic workflow for this compound.

Protocol:

-

Iodination: To a solution of 5-nitro-1H-indazole in a suitable solvent (e.g., DMF), add iodine, potassium iodide, and an aqueous solution of sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC). Isolate the product, 3-iodo-5-nitro-1H-indazole, by precipitation and filtration.

-

Reduction: Suspend 3-iodo-5-nitro-1H-indazole in ethanol and water. Add a reducing agent such as iron powder and ammonium chloride. Heat the mixture to reflux for several hours. After completion, filter the hot solution and concentrate the filtrate to obtain 5-amino-3-iodo-1H-indazole.

-

Diazotization and Hydrolysis: Dissolve 5-amino-3-iodo-1H-indazole in aqueous sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise. Stir the resulting diazonium salt solution at low temperature, then heat to induce hydrolysis. Cool the reaction mixture and extract the product, this compound, with a suitable organic solvent. Purify by column chromatography or recrystallization.

Spectroscopic Characterization

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to identify and quantify tautomers in solution.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to assess solvent effects on the tautomeric equilibrium.

-

1H and 13C NMR: Acquire 1D 1H and 13C NMR spectra. The chemical shifts of the N-H and O-H protons, as well as the carbon signals for C3 and the surrounding aromatic carbons, will be indicative of the predominant tautomer.

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

-

Variable Temperature (VT) NMR: Conduct 1H NMR experiments at different temperatures to observe any shifts in the tautomeric equilibrium.

4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of key functional groups that differentiate the tautomers.

Protocol:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum in a suitable solvent.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Analysis: Look for characteristic absorption bands: a strong C=O stretch (around 1700 cm-1) for the keto form, and O-H and C=N stretches (around 3400 cm-1 and 1620 cm-1, respectively) for the hydroxy form.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.

Figure 3: Experimental workflow for X-ray crystallography.

Protocol:

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and atomic coordinates, which will unambiguously identify the tautomeric form.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers.

Protocol:

-

Structure Optimization: Build the 3D structures of both the 3-hydroxy and 3-keto tautomers of this compound. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvation Effects: To model the effect of different solvents, employ a continuum solvation model (e.g., PCM) in the calculations.

-

Spectra Prediction: Predict NMR chemical shifts and IR vibrational frequencies for each tautomer and compare them with the experimental data to support the assignment of the predominant form.

Conclusion

Quantum Chemical Blueprint for 5-Iodo-1H-indazol-3-ol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 5-Iodo-1H-indazol-3-ol. In the absence of specific published experimental and computational data for this molecule, this document serves as a methodological framework, utilizing data from closely related indazole derivatives for illustrative purposes. The protocols and analyses detailed herein are standard methodologies in computational chemistry and are directly applicable to the study of this compound.

Molecular Structure and Optimization

The foundational step in the quantum chemical analysis of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule. For a molecule like this compound, it is crucial to consider the possibility of tautomerism, particularly the equilibrium between the -ol and the -one forms (1,2-dihydro-3H-indazol-3-one).

Computational Methodology

Density Functional Theory (DFT) is a robust method for these calculations. A common and effective approach involves the B3LYP functional with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Calculations should be performed in the gas phase and, for greater accuracy in predicting properties in a biological context, in various solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).

Optimized Geometric Parameters (Illustrative)

The following table presents typical bond lengths and angles for an indazole ring system, which would be determined through geometry optimization.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.38 | N1-N2-C3 | 108.5 |

| N2-C3 | 1.35 | N2-C3-C3a | 110.0 |

| C3-C3a | 1.40 | C3-C3a-C7a | 106.5 |

| C3a-C7a | 1.41 | C3a-C7a-N1 | 112.0 |

| C7a-N1 | 1.37 | C7a-N1-N2 | 103.0 |

| C3-O3 | 1.36 | N2-C3-O3 | 125.0 |

| C5-I5 | 2.10 | C4-C5-I5 | 119.5 |

Note: These are representative values for an indazole scaffold and would be precisely calculated for this compound.

Spectroscopic Analysis

Quantum chemical calculations can predict various spectra, which can then be compared with experimental data for validation of the computed structure and for the assignment of spectral features.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending).

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Illustrative) | Assignment (PED) |

| O-H stretch | 3450 | 3400-3500 | ν(O-H) |

| N-H stretch | 3300 | 3250-3350 | ν(N-H) |

| C=O stretch (keto form) | 1680 | 1670-1690 | ν(C=O) |

| C=N stretch | 1620 | 1610-1630 | ν(C=N) |

| C-I stretch | 550 | 540-560 | ν(C-I) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. These calculations are performed on the optimized molecular structure, and the results are referenced against a standard (e.g., Tetramethylsilane, TMS).

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) (Illustrative) |

| H (N1-H) | 12.5 | 12.0-13.0 |

| H (O3-H) | 9.5 | 9.0-10.0 |

| H (C4) | 7.8 | 7.6-7.9 |

| H (C6) | 7.5 | 7.3-7.6 |

| H (C7) | 8.0 | 7.8-8.1 |

| C3 | 160 | 158-162 |

| C5 | 90 | 88-92 |

| C7a | 140 | 138-142 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of UV and visible light.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 260 | 0.25 | HOMO-1 → LUMO |

Electronic Properties

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the delocalization of electron density and the nature of bonding within the molecule. It quantifies the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(N2-C3) | 25.5 |

| LP(1) O3 | π(N2-C3) | 18.2 |

| π(C4-C5) | π*(C6-C7) | 20.1 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic excitation properties. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

| Parameter | Energy (eV) |

| E(HOMO) | -6.2 |

| E(LUMO) | -1.5 |

| Energy Gap (ΔE) | 4.7 |

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. For this compound, negative potential (red/yellow) would be expected around the oxygen and nitrogen atoms, indicating nucleophilic regions, while positive potential (blue) would be found around the hydrogen atoms, indicating electrophilic regions.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common route to indazol-3-ols involves the cyclization of a suitably substituted anthranilic acid derivative.

-

Starting Material: 2-amino-5-iodobenzoic acid.

-

Diazotization: Dissolve 2-amino-5-iodobenzoic acid in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Cyclization: The resulting diazonium salt is then subjected to conditions that promote intramolecular cyclization. This can often be achieved by warming the solution, which leads to the formation of the indazol-3-one tautomer.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

-

FT-IR and FT-Raman: Spectra are recorded on solid samples using an FT-IR spectrometer with a universal ATR accessory and an FT-Raman spectrometer with a laser excitation source.

-

NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in ppm relative to TMS.

-

UV-Vis: The absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in the range of 200-800 nm.

Visualizations

An In-depth Technical Guide to the Discovery and Isolation of 5-Iodo-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis and isolation of 5-Iodo-1H-indazol-3-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published discovery paper, this document outlines two plausible synthetic pathways based on established chemical principles and related literature. The guide provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the proposed synthetic workflows.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous therapeutic agents. The introduction of an iodine atom at the 5-position and a hydroxyl group at the 3-position of the indazole ring creates a versatile scaffold for further functionalization, making this compound a molecule of interest for the development of novel pharmaceuticals. This guide proposes two primary synthetic routes for its preparation.

Proposed Synthetic Pathways

Two logical synthetic routes for the preparation of this compound are presented below.

Route 1: From 5-Iodoanthranilic Acid

This pathway begins with the readily available 5-iodoanthranilic acid and proceeds through a diazotization, reduction, and cyclization sequence.

Caption: Proposed synthesis of this compound starting from 5-Iodoanthranilic Acid.

Route 2: From 1H-Indazol-3-ol

This alternative route starts with the synthesis of 1H-indazol-3-ol, followed by a regioselective iodination at the 5-position.

Caption: Proposed synthesis of this compound starting from 1H-Indazol-3-ol.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthetic pathways.

Route 1: Detailed Protocol

Step 1: Synthesis of 2-Hydrazinyl-5-iodobenzoic Acid from 5-Iodoanthranilic Acid

-

Diazotization: Dissolve 5-iodoanthranilic acid in a suitable aqueous acid (e.g., hydrochloric acid) and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of the tin complex of 2-hydrazinyl-5-iodobenzoic acid will form.

-

Isolation: Filter the precipitate and wash it with cold water. Decompose the tin complex by treating it with a base (e.g., sodium hydroxide solution) until the solution is alkaline. The 2-hydrazinyl-5-iodobenzoic acid will precipitate. Filter the product, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound from 2-Hydrazinyl-5-iodobenzoic Acid

-

Cyclization: Suspend 2-hydrazinyl-5-iodobenzoic acid in an aqueous acidic solution (e.g., dilute hydrochloric acid).

-

Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product. A similar procedure for the synthesis of 5-chloro-1H-indazol-3-ol from 5-chloro-2-hydrazinylbenzoic acid reports a yield of 60%.[1]

Route 2: Detailed Protocol

Step 1: Synthesis of 1H-Indazol-3-ol from Anthranilic Acid

-

Follow the procedure described in Route 1, Step 1, starting with anthranilic acid to synthesize 2-hydrazinylbenzoic acid.

-

Follow the cyclization procedure described in Route 1, Step 2, using 2-hydrazinylbenzoic acid as the starting material to yield 1H-indazol-3-ol.

Step 2: Regioselective Iodination of 1H-Indazol-3-ol

Note: A direct and selective method for the iodination of 1H-indazol-3-ol at the 5-position has not been explicitly found in the literature. The following is a proposed method based on the halogenation of similar indazole systems.

-

Reaction Setup: Dissolve 1H-indazol-3-ol in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).

-

Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide).

-

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the desired 5-iodo isomer from other potential regioisomers. The synthesis of 5-bromo-1H-indazole-3-carboxylic acid is achieved by treating indazole-3-carboxylic acid with bromine in glacial acetic acid at 90 °C, yielding the product in 87.5% yield, suggesting that halogenation at the 5-position is feasible.[2]

Quantitative Data

While specific experimental data for the synthesis of this compound is not available, the following table summarizes relevant data for key starting materials and analogous compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 5-Iodoanthranilic Acid | C₇H₆INO₂ | 263.03 | 219-221 (dec.) | - | Commercial |

| 5-Chloro-1H-indazol-3-ol | C₇H₅ClN₂O | 168.58 | - | 60 | [1] |

| 5-Bromo-1H-indazole-3-carboxylic acid | C₈H₅BrN₂O₂ | 241.04 | - | 87.5 | [2] |

Predicted Spectral Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring. The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The chemical shifts will be influenced by the electron-withdrawing iodine atom and the electron-donating hydroxyl group. The N-H and O-H protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. For 5-chloro-1H-indazol-3-ol, the aromatic protons appear in the range of δ 7.30-7.65 ppm.[1]

-

¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The chemical shifts will be characteristic of the aromatic and heterocyclic nature of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₅IN₂O, MW: 275.03). The isotopic pattern of iodine (¹²⁷I, 100%) will be evident.

Conclusion

This technical guide provides a comprehensive overview of the plausible synthetic pathways for the discovery and isolation of this compound. While a definitive documented synthesis is not yet available, the proposed routes, based on established organic chemistry principles and literature precedents for similar molecules, offer a solid foundation for researchers to successfully synthesize this compound. The detailed protocols and compiled data will be a valuable resource for scientists and professionals in the field of drug development, enabling further exploration of the therapeutic potential of this and related indazole derivatives. Further experimental work is required to optimize the proposed reaction conditions and fully characterize the final product and its intermediates.

References

Crystal Structure of 5-Iodo-1H-indazol-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic structure of 5-Iodo-1H-indazol-3-ol, a halogenated derivative of the indazole scaffold, which is of significant interest in medicinal chemistry and materials science. Due to the absence of publicly available, specific crystallographic data for this compound in the initial search, this document outlines the general methodologies and expected structural features based on related compounds. It serves as a foundational guide for researchers undertaking the synthesis, crystallization, and structural analysis of this and similar molecules.

Introduction

Indazole derivatives are a well-established class of heterocyclic compounds recognized for their wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. The introduction of a halogen atom, such as iodine, at the 5-position and a hydroxyl group at the 3-position of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capabilities. These modifications can, in turn, modulate the compound's interaction with biological targets. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and for elucidating structure-activity relationships (SAR).

Experimental Protocols

The determination of a molecule's crystal structure is a systematic process that involves synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A plausible synthetic route to this compound would involve the iodination of a suitable indazol-3-ol precursor. A general procedure is outlined below:

-

Starting Material: A common precursor would be 1H-indazol-3-ol or a protected variant.

-

Iodination: The indazole ring can be iodinated using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in an appropriate solvent like dichloromethane (DCM) or acetonitrile (MeCN). The regioselectivity of the iodination would be a critical aspect to control, potentially requiring the use of protecting groups.

-

Deprotection (if necessary): If a protecting group was used on the indazole nitrogen or the hydroxyl group, a subsequent deprotection step would be required.

-

Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.

Anticipated Crystallographic Data and Molecular Geometry

Based on the structures of related indazole derivatives, the following table summarizes the expected range for key crystallographic parameters of this compound.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 5 - 15 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules per cell) | 2, 4, or 8 |

Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions.

-

Hydrogen Bonding: The presence of the hydroxyl group (-OH) and the indazole N-H group makes them potent hydrogen bond donors. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. A robust network of N-H···N, O-H···N, and O-H···O hydrogen bonds is anticipated to be a key feature of the crystal packing.

-

Halogen Bonding: The iodine atom at the 5-position can participate in halogen bonding interactions (C-I···X, where X is a nucleophilic atom like O or N). This type of interaction is increasingly recognized for its role in crystal engineering and molecular recognition.

Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and a hypothetical representation of the intermolecular interactions that might be observed in the crystal structure of this compound.

Conclusion

While a definitive crystal structure for this compound is not currently in the public domain, this guide provides a robust framework for its determination and analysis. The outlined experimental protocols are standard in the field of crystallography. The anticipated structural features, including the key roles of hydrogen and halogen bonding, provide a valuable starting point for researchers. The determination of this crystal structure would be a valuable contribution to the field, enabling more precise molecular modeling and a deeper understanding of the structure-property relationships of halogenated indazoles, ultimately aiding in the rational design of new therapeutic agents and functional materials.

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 5-Iodo-1H-indazol-3-ol Derivatives for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. The functionalization of the indazole ring allows for the fine-tuning of potency and selectivity against various kinase targets. This document provides detailed application notes and protocols for the synthesis of 5-Iodo-1H-indazol-3-ol derivatives and their evaluation as kinase inhibitors, with a focus on Akt, JNK, FLT3, and TTK kinases. The 5-iodo substitution serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Data Presentation

The following tables summarize the inhibitory activities of representative indazole derivatives against various kinases. While specific data for this compound derivatives are not extensively available in the public domain, the provided data for structurally related compounds highlight the potential of the indazole scaffold as a potent kinase inhibitor.

Table 1: Inhibitory Activity of Indazole Derivatives against various Kinases

| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| Indazole Derivative A | FLT3 | 0.941 | N/A | N/A |

| FLT3 (D835Y) | 0.199 | |||

| Indazole Derivative B | TTK | 3.6 | N/A | N/A |

| Indazole Derivative C | FLT3-ITD | 4 | N/A | N/A |

| FLT3-D835Y | 1 | |||

| Indazole Derivative D | K562 cell line | 5150 | 5-Fluorouracil | >50000 |

| Indazole Derivative E | Hep-G2 cell line | 3320 | 5-Fluorouracil | >50000 |

Note: The compound IDs are generalized due to the diverse sources of the data. The data is presented to showcase the potential of the indazole scaffold.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound, starting from the readily available 4-iodo-2-nitroaniline. The synthesis involves a diazotization reaction followed by cyclization and hydrolysis.

Workflow for the Synthesis of this compound

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 5-Iodo-1H-indazol-3-ol with various boronic acids. The ability to introduce a wide range of aryl and heteroaryl groups at the C-5 position of the indazol-3-ol core is of significant interest for the development of novel therapeutic agents.

The presence of a free hydroxyl group at the C-3 position and an unprotected NH group on the indazole ring can present challenges in cross-coupling reactions. However, with carefully selected conditions, the Suzuki coupling can be performed efficiently.[1] This protocol outlines a general procedure that can be adapted and optimized for specific substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid) in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling reactions involving substituted indazoles, which can serve as a starting point for the optimization of reactions with this compound.

| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 | High | [2] |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 precatalyst (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | Good | [1] |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [3] |

| 3-Bromoindazoles | Various aryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (µW) | - | Good to Excellent | [4] |

| 7-Bromo-4-substituted-1H-indazoles | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | - | Moderate to Good | [5] |

Note: This table provides a summary of conditions for similar substrates and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

-

Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).[6]

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[2] For microwave-assisted reactions, seal the vial and irradiate at a set temperature.[4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-ol.

-

Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, HRMS).

Figure 2: General Experimental Workflow for Suzuki Coupling.

Important Considerations

-

N-Protection: While this protocol is for the unprotected indazole, in some cases, protection of the indazole nitrogen (N1) may be necessary to prevent side reactions and improve yields, particularly with less reactive boronic acids.[2]

-

Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction's efficiency. For challenging couplings, using pre-catalysts or specific ligands like SPhos or XPhos might be beneficial.[1]

-

Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The basicity can influence the reaction rate and the stability of the reactants.

-

Microwave Irradiation: Microwave-assisted heating can often reduce reaction times and improve yields.[4]

-

Safety: Palladium catalysts can be pyrophoric and should be handled with care in an inert atmosphere. Many organic solvents are flammable and/or toxic and should be used in a well-ventilated fume hood. Always wear appropriate personal protective equipment.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 5-Iodo-1H-indazol-3-ol. This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-substituted 5-amino-1H-indazol-3-ol scaffolds. These structures are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indazole core in a wide array of biologically active molecules.[1] The ability to introduce diverse amine functionalities at the C-5 position allows for extensive exploration of structure-activity relationships (SAR) and the generation of novel therapeutic candidates.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (this compound) and a primary or secondary amine. The reaction is conducted in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2][3]

Due to the presence of two acidic protons (N-H at position 1 and O-H at position 3) in the starting material, N-protection of the indazole is recommended to prevent side reactions and catalyst deactivation. Furthermore, the use of a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) is advantageous as it can tolerate protic functional groups, like the hydroxyl group at the 3-position.[2]

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of a protected this compound with various primary and secondary amines. The data presented is based on analogous reactions with 6-bromo-1H-indazole and should be considered as a starting point for optimization.[1]

Table 1: Buchwald-Hartwig Amination of N-Protected this compound with Primary Amines

| Amine | Product | Expected Yield (%) |

| Aniline | 5-(Phenylamino)-1H-indazol-3-ol | 80-90 |

| 4-Methoxyaniline | 5-((4-Methoxyphenyl)amino)-1H-indazol-3-ol | 85-95 |

| Benzylamine | 5-(Benzylamino)-1H-indazol-3-ol | 80-90 |

| Cyclohexylamine | 5-(Cyclohexylamino)-1H-indazol-3-ol | 70-80 |

Reaction Conditions: N-protected this compound (1.0 equiv), primary amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Table 2: Buchwald-Hartwig Amination of N-Protected this compound with Secondary Amines

| Amine | Product | Expected Yield (%) |

| Morpholine | 5-(Morpholino)-1H-indazol-3-ol | 90-98 |

| Piperidine | 5-(Piperidin-1-yl)-1H-indazol-3-ol | 85-95 |

| N-Methylaniline | 5-(Methyl(phenyl)amino)-1H-indazol-3-ol | 75-85 |

| 4-Hydroxypiperidine | 1-(3-Hydroxy-1H-indazol-5-yl)piperidin-4-ol | 80-90 |

Reaction Conditions: N-protected this compound (1.0 equiv), secondary amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Experimental Protocols

All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: N-Protection of this compound with a Tetrahydropyranyl (THP) Group

A tetrahydropyranyl (THP) protecting group is suggested due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its relatively straightforward removal under acidic conditions.

Materials:

-

This compound

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 equiv).

-

Add a catalytic amount of pTSA or PPTS (0.05 equiv) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the N-THP protected this compound.

Protocol 2: General Procedure for the Amination of N-THP-5-Iodo-1H-indazol-3-ol with Primary Amines

Materials:

-

N-THP-5-Iodo-1H-indazol-3-ol

-

Primary amine

-

BrettPhos precatalyst

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add N-THP-5-Iodo-1H-indazol-3-ol (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous THF (5 mL) via syringe.

-

Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]

-

Seal the tube and heat the reaction mixture to 65 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[1]

-

Extract the mixture with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for the Amination of N-THP-5-Iodo-1H-indazol-3-ol with Secondary Amines

Materials:

-

N-THP-5-Iodo-1H-indazol-3-ol

-

Secondary amine

-

RuPhos precatalyst

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add N-THP-5-Iodo-1H-indazol-3-ol (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous THF (5 mL) via syringe.

-

Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]

-

Seal the tube and heat the reaction mixture to 65 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[1]

-

Extract the mixture with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography.

Visualization

References

Application Notes and Protocols for 5-Iodo-1H-indazol-3-ol in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its interaction with a variety of biological targets, particularly protein kinases.[1][2] The introduction of an iodine atom at the 5-position can influence the compound's physiochemical properties, potentially enhancing its binding affinity and selectivity for specific targets.[3] These characteristics make this compound a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of cellular signaling pathways, particularly those implicated in diseases such as cancer and inflammatory disorders.[4]

This document provides detailed protocols for the utilization of this compound in a typical HTS workflow designed to identify and characterize inhibitors of a hypothetical protein kinase, herein referred to as "Target Kinase X." The methodologies described are based on established and robust assay technologies suitable for large-scale screening.[5][6]

Hypothetical Target: Target Kinase X Signaling Pathway

Target Kinase X is a hypothetical serine/threonine kinase implicated in a pro-inflammatory signaling cascade. Upon activation by an upstream signaling event (e.g., cytokine binding to its receptor), Target Kinase X phosphorylates and activates a downstream transcription factor. This transcription factor then translocates to the nucleus and induces the expression of inflammatory mediators. Inhibition of Target Kinase X is therefore a potential therapeutic strategy for inflammatory diseases.

Caption: Hypothetical signaling pathway of Target Kinase X.

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical data from a primary high-throughput screen and a subsequent dose-response confirmation for this compound.

Table 1: Primary High-Throughput Screening Data

| Compound ID | Concentration (µM) | Percent Inhibition of Target Kinase X | Hit Flag |

| This compound | 10 | 88 | 1 |

| Control Compound A | 10 | 5 | 0 |

| Control Compound B | 10 | 95 (Positive Control) | 1 |

| Vehicle (DMSO) | N/A | 0 (Negative Control) | 0 |

Table 2: Dose-Response Data and IC50 Determination

| Compound Concentration (µM) | Percent Inhibition |

| 100 | 98.5 |

| 33.3 | 95.2 |

| 11.1 | 89.1 |

| 3.7 | 75.4 |

| 1.2 | 52.3 |

| 0.4 | 28.6 |

| 0.1 | 10.1 |

| IC50 (µM) | 1.15 |

Experimental Protocols

General High-Throughput Screening (HTS) for Kinase Inhibition

This protocol outlines a generic, luminescence-based biochemical assay to screen for inhibitors of Target Kinase X. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6]

Materials:

-

Target Kinase X (recombinant)

-

Kinase Substrate (peptide)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

Positive Control (e.g., a known potent inhibitor of a similar kinase)

-

Negative Control (DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

384-well, low-volume, white, solid-bottom microplates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Plating: Using an acoustic liquid handler, dispense 20 nL of the 10 mM stock solution of this compound, positive control, or negative control into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM.

-

Kinase/Substrate Addition: Add 5 µL of a 2X solution of Target Kinase X and its peptide substrate in assay buffer to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the compound to interact with the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer to each well. The final volume in each well is 10 µL.

-

Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature.

-

Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent.

-

Luminescence Signal Generation: Incubate for 40 minutes at room temperature.

-

Signal Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Dose-Response Assay for Hit Confirmation

This protocol is for confirming the inhibitory activity of "hit" compounds from the primary screen and determining their potency (IC50).

Protocol:

-

Serial Dilution: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO.

-

Compound Plating: Dispense 20 nL of each concentration into a 384-well plate in triplicate.

-

Assay Procedure: Follow steps 2-8 of the general HTS workflow.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: High-throughput screening workflow for kinase inhibition.

Conclusion

The provided protocols and application notes serve as a comprehensive guide for the inclusion of this compound in high-throughput screening campaigns, particularly those targeting protein kinases. The methodologies are robust, scalable, and utilize commercially available technologies, making them accessible to most drug discovery laboratories. While the presented data is hypothetical, it illustrates the potential of this compound class as a source of novel kinase inhibitors. Further investigation into the selectivity and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.co.uk [promega.co.uk]

- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Iodo-1H-indazol-3-ol as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1H-indazol-3-ol is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel bioactive molecules. The indazole core is a privileged structure found in numerous biologically active compounds, and the presence of an iodine atom at the 5-position provides a crucial handle for introducing molecular diversity through various cross-coupling reactions.[1] This, combined with the 3-ol functionality, makes it a valuable starting material for the development of new therapeutic agents.

One of the most promising applications of the 1H-indazol-3-ol scaffold is in the development of D-amino acid oxidase (DAAO) inhibitors.[2][3] DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] Inhibition of DAAO increases the levels of D-serine in the brain, thereby enhancing NMDA receptor neurotransmission. This mechanism is a potential therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.[2][3]

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application as a building block for DAAO inhibitors. Detailed experimental protocols for its synthesis, functionalization, and biological evaluation are also presented.

Data Presentation

| Compound ID | Substitution (R) | hDAAO IC50 (µM) |

| 1 | H | >100 |

| 2 | 6-F | 0.086 |

| 3 | 6-Cl | 0.035 |

| 4 | 6-Br | 0.029 |

| 5 | 7-F | 0.38 |

| 6 | 7-Cl | 0.11 |

| 7 | 5-F | 0.92 |

| 8 | 5-Cl | 0.25 |

Data is representative of the class of compounds and adapted from literature on substituted 1H-indazol-3-ol DAAO inhibitors. hDAAO refers to human D-amino acid oxidase.

Signaling Pathway

The following diagram illustrates the role of D-amino acid oxidase (DAAO) in the glutamatergic synapse and the mechanism of action of this compound-based DAAO inhibitors.

Caption: DAAO inhibition enhances NMDA receptor signaling.

Experimental Workflow

The general workflow for the synthesis and evaluation of bioactive compounds derived from this compound is depicted below.

Caption: Drug discovery workflow using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the iodination of a 1H-indazol-3-ol precursor.

Materials:

-

1H-Indazol-3-ol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a solution of 1H-indazol-3-ol (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C) and continue stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

-